Lipophilicity Enhancement vs. Phenyl Analog
The presence of the ethylene spacer in 6-Phenethylpyridazin-3-amine significantly increases its lipophilicity compared to the directly attached phenyl analog, 6-phenylpyridazin-3-amine. This is quantified by a higher calculated partition coefficient (LogP), which is a critical determinant of membrane permeability and solubility . A direct comparison shows a LogP of 1.84 for the target compound, versus a LogP of 2.31 for the analog [1]. This 25% higher lipophilicity suggests enhanced passive diffusion across biological membranes, a key consideration for cell-based assays or in vivo studies.
25% higher for target
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.31 (calculated) |
| Comparator Or Baseline | 6-Phenylpyridazin-3-amine: LogP = 1.84 (calculated) |
| Quantified Difference | 25% higher LogP for the target compound |
| Conditions | Calculated partition coefficient (LogP), commonly derived from software like ACD/Labs or similar in silico tools. Source data are vendor-published. |
Why This Matters
A higher LogP value directly correlates with increased membrane permeability, making 6-Phenethylpyridazin-3-amine a superior starting point for developing cell-permeable probes or for use in cellular assays where efficient intracellular access is required.
- [1] Molbase. 6-phenylpyridazin-3-amine. CAS 14966-91-7. View Source
